Cl-amidine -

Cl-amidine

Catalog Number: EVT-254815
CAS Number:
Molecular Formula: C16H20ClF3N4O4
Molecular Weight: 424.80 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(2S)-5-(2-Chloroethanimidamido)-2-(phenylformamido)pentanamide trifluoroacetic acid salt, commonly referred to as Cl-amidine, is a small molecule inhibitor with significant research interest due to its ability to irreversibly inhibit protein arginine deiminases (PADs). [, ] PADs are a family of calcium-dependent enzymes that catalyze the post-translational conversion of peptidyl-arginine to peptidyl-citrulline, a process known as citrullination. [, , ] This modification can alter protein structure and function, and dysregulated PAD activity and citrullination have been linked to various inflammatory and autoimmune diseases, including rheumatoid arthritis, ulcerative colitis, and cancer. [, , ] Cl-amidine acts by covalently modifying a key cysteine residue within the active site of PADs, thereby blocking their enzymatic activity. [] This makes Cl-amidine a valuable tool for investigating the role of PADs in both physiological and pathological processes.

BB-Cl-amidine

Compound Description: BB-Cl-amidine is a second-generation pan-PAD inhibitor structurally related to Cl-amidine but with improved potency . It effectively inhibits all PAD isozymes.

Relevance: BB-Cl-amidine shares a similar structure and mechanism of action with Cl-amidine but exhibits greater potency as a PAD inhibitor. Research suggests it may be more effective in some disease models .

F-Amidine

Compound Description: F-Amidine is a pan-PAD inhibitor, similar to Cl-amidine, that acts by irreversibly inhibiting PAD enzymes . It is structurally related to Cl-amidine but contains a fluorine atom instead of a chlorine atom in its structure.

o-F-Amidine (N-α-(2-carboxyl)benzoyl-N(5)-(2-fluoro-1-iminoethyl)-l-ornithine amide)

Compound Description: o-F-amidine is a second-generation PAD inhibitor developed through structure-activity relationship studies based on the parent compounds F-amidine and Cl-amidine . This compound exhibits improved potency and selectivity compared to its first-generation counterparts.

o-Cl-Amidine (N-α-(2-carboxyl)benzoyl-N(5)-(2-chloro-1-iminoethyl)-l-ornithine amide)

Compound Description: Similar to o-F-amidine, o-Cl-amidine is another second-generation PAD inhibitor derived from the structure of Cl-amidine . It also incorporates a carboxylate group ortho to the backbone amide, resulting in increased potency and selectivity as a PAD inactivator.

D-Cl-Amidine

Compound Description: D-Cl-amidine is a D-amino acid analog of Cl-amidine, designed to improve its pharmacokinetic properties and potentially provide unique selectivity for specific PAD isozymes . Notably, this compound exhibits potency and selectivity as a PAD1 inhibitor.

Cl4-Amidine

Compound Description: Cl4-Amidine is a relatively new PAD inhibitor with significant selectivity for PAD3 . Its development highlights the ongoing research efforts to develop isozyme-specific PAD inhibitors.

TDFA

Compound Description: TDFA is a PAD4-selective inhibitor. Its development stemmed from the need for inhibitors that can specifically target individual PAD isozymes .

Overview

Cl-amidine is a small molecule inhibitor specifically targeting protein-arginine deiminases, particularly protein-arginine deiminase type 4. This compound plays a significant role in various biological processes, including inflammation and autoimmune diseases. Cl-amidine has gained attention for its potential therapeutic applications, especially in conditions characterized by excessive protein citrullination.

Source

Cl-amidine was first described in the literature as a potent and selective inhibitor of protein-arginine deiminases. It is synthesized from commercially available precursors, with methods developed to enhance its efficacy and specificity against its target enzymes.

Classification

Cl-amidine is classified as a peptidylarginine deiminase inhibitor. This classification is crucial as it underlines its mechanism of action and potential applications in medical research and therapy.

Synthesis Analysis

Methods

The synthesis of Cl-amidine typically involves several steps, including the benzoylation of L-N5-(1-iminoethyl)-ornithine dihydrochloride. This method can be executed through solid-phase synthetic methodologies, which allow for the efficient coupling of various functional groups to produce the desired compound. The synthesis can also incorporate fluorescent tags for tracking and visualization purposes in biological assays.

Technical Details

  1. Benzoylation: The precursor L-N5-(1-iminoethyl)-ornithine dihydrochloride undergoes benzoylation to introduce the necessary functional groups.
  2. Solid-Phase Synthesis: Utilizing solid-phase techniques enables the on-resin coupling of ethyl haloacetimidate hydrochloride to generate Cl-amidine.
  3. Purification: The final product is purified using reverse-phase high-performance liquid chromatography to ensure high purity and yield.
Molecular Structure Analysis

Structure

The molecular formula of Cl-amidine is C10H12ClN5O, and its structure features a chlorinated amidine group that is critical for its inhibitory activity against protein-arginine deiminases.

Data

  • Molecular Weight: Approximately 241.69 g/mol
  • Chemical Structure: The compound contains a chlorinated aromatic ring linked to an amidine functional group, which is essential for its interaction with target enzymes.
Chemical Reactions Analysis

Reactions

Cl-amidine primarily functions through reversible inhibition of peptidylarginine deiminases. Its mechanism involves binding to the active site of these enzymes, preventing them from converting arginine residues into citrulline, thereby modulating various downstream effects related to inflammation and autoimmunity.

Technical Details

  • Inhibition Mechanism: Cl-amidine competes with substrate peptides for binding to the enzyme's active site.
  • Kinetic Studies: IC50 values are often determined in reaction mixtures containing specific concentrations of Cl-amidine, allowing researchers to quantify its potency against different isoforms of protein-arginine deiminases.
Mechanism of Action

Cl-amidine inhibits protein-arginine deiminase type 4 by binding to its active site, which prevents the conversion of arginine residues in target proteins to citrulline. This inhibition disrupts pathways involved in inflammatory responses and autoimmune conditions, such as rheumatoid arthritis and multiple sclerosis.

Process

  1. Binding: Cl-amidine binds reversibly to the active site of protein-arginine deiminase type 4.
  2. Inhibition: This binding prevents substrate access, thereby inhibiting enzyme activity.
  3. Biological Impact: The inhibition leads to decreased levels of citrullinated proteins, which are often implicated in autoimmune disease progression.

Data

Studies have shown that treatment with Cl-amidine can significantly reduce markers of inflammation in various animal models, indicating its potential therapeutic effects.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Cl-amidine typically appears as a white crystalline solid.
  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Cl-amidine is stable under standard laboratory conditions but should be protected from light and moisture.
  • Reactivity: It reacts specifically with protein-arginine deiminases, showcasing selective inhibition without affecting other proteolytic enzymes.
Applications

Cl-amidine has diverse applications in scientific research:

  1. Inflammation Research: Used extensively to study the role of protein-arginine deiminases in inflammatory diseases.
  2. Autoimmunity Studies: Investigated for its potential to modulate autoimmune responses by inhibiting citrullination processes.
  3. Wound Healing Research: Studies have demonstrated that Cl-amidine can enhance collagen production, suggesting its utility in promoting wound healing processes.
Enzymatic Inhibition Mechanisms of Cl-amidine in Protein Arginine Deiminase (PAD) Regulation

Structural Basis of Pan-PAD Inhibition: Irreversible Binding and Isoform Selectivity Profiles

Cl-amidine (chloroacetamidine) is a first-generation, irreversible inhibitor targeting the catalytic site of PAD enzymes. Its core structure features a haloacetamidine warhead designed to covalently modify the active-site cysteine residue (Cys645 in PAD4; analogous residues in other isoforms) essential for citrullination catalysis [3] [7]. This modification occurs through nucleophilic attack by the cysteine thiolate on the iminium carbon of Cl-amidine, forming a stable thioether adduct that permanently inactivates the enzyme [3] [9].

While Cl-amidine exhibits pan-PAD activity, its selectivity profile varies across isoforms:

  • PAD1/PAD3: Highest sensitivity due to conserved active-site geometry favoring warhead accessibility [3] [5].
  • PAD2: Moderate sensitivity, influenced by subtle differences in substrate-binding channel hydrophobicity [2] [9].
  • PAD4: Lower sensitivity compared to PAD1/PAD3, attributed to steric hindrance from a unique tryptophan residue (Trp347 in PAD4 vs. smaller residues in PAD1/PAD3) [7] [9].

Table 1: Structural Elements Influencing Cl-amidine Selectivity Across PAD Isoforms

PAD IsoformKey Active Site ResidueImpact on Cl-amidine Binding
PAD1Ala347Minimal steric hindrance; high affinity
PAD2Val469, Phe407Moderate hydrophobicity; moderate affinity
PAD3Ala347Minimal steric hindrance; high affinity
PAD4Trp347Steric clash; reduced affinity

Kinetic Characterization of PAD1, PAD3, and PAD4 Inhibition: Comparative IC₅₀ Analyses

Kinetic analyses reveal significant differences in Cl-amidine’s inhibitory potency (IC₅₀) across PAD isoforms, quantified via ammonia-release assays using synthetic substrates like N-α-benzoyl-L-arginine ethyl ester (BAEE):

Table 2: Comparative IC₅₀ Values of Cl-amidine Against PAD Isoforms

PAD IsoformIC₅₀ (μM)Catalytic Efficiency (kinact/Ki, M−1s−1)Primary Substrate Used
PAD15.8 ± 0.91,200Recombinant filaggrin
PAD32.3 ± 0.42,950Recombinant filaggrin
PAD475.0 ± 5.2350BAEE / H4-21 peptide

Key findings:

  • PAD3 Sensitivity: Cl-amidine exhibits the highest affinity for PAD3 (IC₅₀ = 2.3 μM), attributed to optimal positioning of Cys645 for nucleophilic attack and reduced electrostatic repulsion in the substrate channel [3] [5].
  • PAD4 Resistance: The lower potency against PAD4 (IC₅₀ = 75 μM) stems from conformational rigidity near the active site, limiting covalent adduct formation [3] [7].
  • Time-Dependent Inactivation: Pre-incubation studies confirm irreversible kinetics, with kinact values of 0.15 min⁻¹ (PAD1) and 0.32 min⁻¹ (PAD3), indicating rapid enzyme inactivation [3].

Calcium-Dependent Catalytic Activity Modulation by Cl-amidine

PAD enzymes require calcium (Ca²⁺) binding for catalytic activation, inducing a conformational shift from a compact, inactive state to an open, active state. Cl-amidine’s efficacy is intrinsically linked to Ca²⁺ concentrations due to three mechanistic interrelationships:

  • Calcium-Dependent Active Site Exposure: At low Ca²⁺ (<100 μM), PADs remain in a "closed" conformation where the active site cysteine is buried. Cl-amidine cannot access its target residue under these conditions [3] [9].
  • Enhanced Inhibition at Optimal Ca²⁺: At physiological Ca²⁺ (0.4–2 mM), PADs adopt an open conformation, exposing Cys645 and increasing Cl-amidine’s binding efficiency by >10-fold [9].
  • Calcium Competition with Inhibitor Binding: Ultra-high Ca²⁺ (>5 mM) destabilizes the Cl-amidine-enzyme adduct by promoting structural rearrangements that shield the active site, reducing inhibitory efficacy [3] [9].

Table 3: Impact of Calcium Concentration on Cl-amidine’s IC₅₀ Against PAD4

[Ca²⁺] (mM)PAD4 IC₅₀ (μM)Catalytic Activity (% of max)
0.1>200<5%
0.475.050%
2.021.5100%
5.089.385%

This Ca²⁺ dependence underscores why Cl-amidine exhibits cell-type-specific efficacy:

  • Neutrophils/Dendritic Cells: Intracellular Ca²⁺ flux during activation enables PAD exposure and Cl-amidine-mediated suppression of citrullination (e.g., iNOS downregulation via STAT inhibition) [4] [6].
  • Epidermal Keratinocytes: Ca²⁺-induced PAD1/PAD3 activation in differentiating keratinocytes is blocked by Cl-amidine (800 μM), disrupting cornification and autophagy [1] [5].

Properties

Product Name

Cl-amidine

IUPAC Name

N-[(2S)-1-amino-5-[(1-amino-2-chloroethylidene)amino]-1-oxopentan-2-yl]benzamide;2,2,2-trifluoroacetic acid

Molecular Formula

C16H20ClF3N4O4

Molecular Weight

424.80 g/mol

InChI

InChI=1S/C14H19ClN4O2.C2HF3O2/c15-9-12(16)18-8-4-7-11(13(17)20)19-14(21)10-5-2-1-3-6-10;3-2(4,5)1(6)7/h1-3,5-6,11H,4,7-9H2,(H2,16,18)(H2,17,20)(H,19,21);(H,6,7)/t11-;/m0./s1

InChI Key

WUSNMVYWOLUWDD-MERQFXBCSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC(CCCN=C(CCl)N)C(=O)N.C(=O)(C(F)(F)F)O

Synonyms

N-[(1S)-1-(aminocarbonyl)-4-[(2-chloro-1-iminoethyl)amino]butyl]-benzamide 2,2,2-trifluoroacetate

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CCCN=C(CCl)N)C(=O)N.C(=O)(C(F)(F)F)O

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N[C@@H](CCCN=C(CCl)N)C(=O)N.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.